molecular formula C13H19N B13219334 4-(3-Methylcyclohexyl)aniline

4-(3-Methylcyclohexyl)aniline

Cat. No.: B13219334
M. Wt: 189.30 g/mol
InChI Key: JYOOJZFITUSIKY-UHFFFAOYSA-N
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Description

4-(3-Methylcyclohexyl)aniline is an organic compound with the molecular formula C13H19N It is a derivative of aniline, where the aniline ring is substituted with a 3-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylcyclohexyl)aniline typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.

    Reduction of Nitrobenzene: Nitrobenzene is then reduced to aniline using reducing agents such as iron filings and hydrochloric acid.

    Alkylation: The aniline is alkylated with 3-methylcyclohexyl chloride in the presence of a base like sodium hydroxide to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, improving efficiency and yield.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methylcyclohexyl)aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into various amines using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aniline ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Various amines.

    Substitution: Nitro, sulfo, and halo derivatives of this compound.

Scientific Research Applications

4-(3-Methylcyclohexyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Methylcyclohexyl)aniline involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, depending on its specific application and target.

Comparison with Similar Compounds

    Aniline: The parent compound, with a simpler structure and broader range of applications.

    4-Methylcyclohexylaniline: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    Cyclohexylaniline: Another derivative with a cyclohexyl group, used in similar applications but with distinct properties.

Uniqueness: 4-(3-Methylcyclohexyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other aniline derivatives may not be suitable.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

4-(3-methylcyclohexyl)aniline

InChI

InChI=1S/C13H19N/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11/h5-8,10,12H,2-4,9,14H2,1H3

InChI Key

JYOOJZFITUSIKY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)C2=CC=C(C=C2)N

Origin of Product

United States

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